

BMS-737: A Technical Overview of a Novel CYP17 Lyase-Selective Inhibitor

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Compound of Interest

Compound Name: BMS-737
Cat. No.: B15136041

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Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), **BMS-737** exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17 α -hydroxylase activity.[1][2] This selectivity is a key characteristic, aiming to reduce testosterone levels significantly while minimizing the impact on mineralocorticoid and glucocorticoid synthesis, a common side effect of less selective CYP17A1 inhibitors.[1][2] The Chemical Abstracts Service (CAS) number for **BMS-737** is 1356053-63-8.[3]

Physicochemical Properties

Property	Value
CAS Number	1356053-63-8
Molecular Formula	C ₁₆ H ₁₁ FN ₆
Molecular Weight	306.30 g/mol
IUPAC Name	5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine
Synonyms	BMS737

Quantitative Data

The following table summarizes the available quantitative data for **BMS-737** based on preclinical studies.

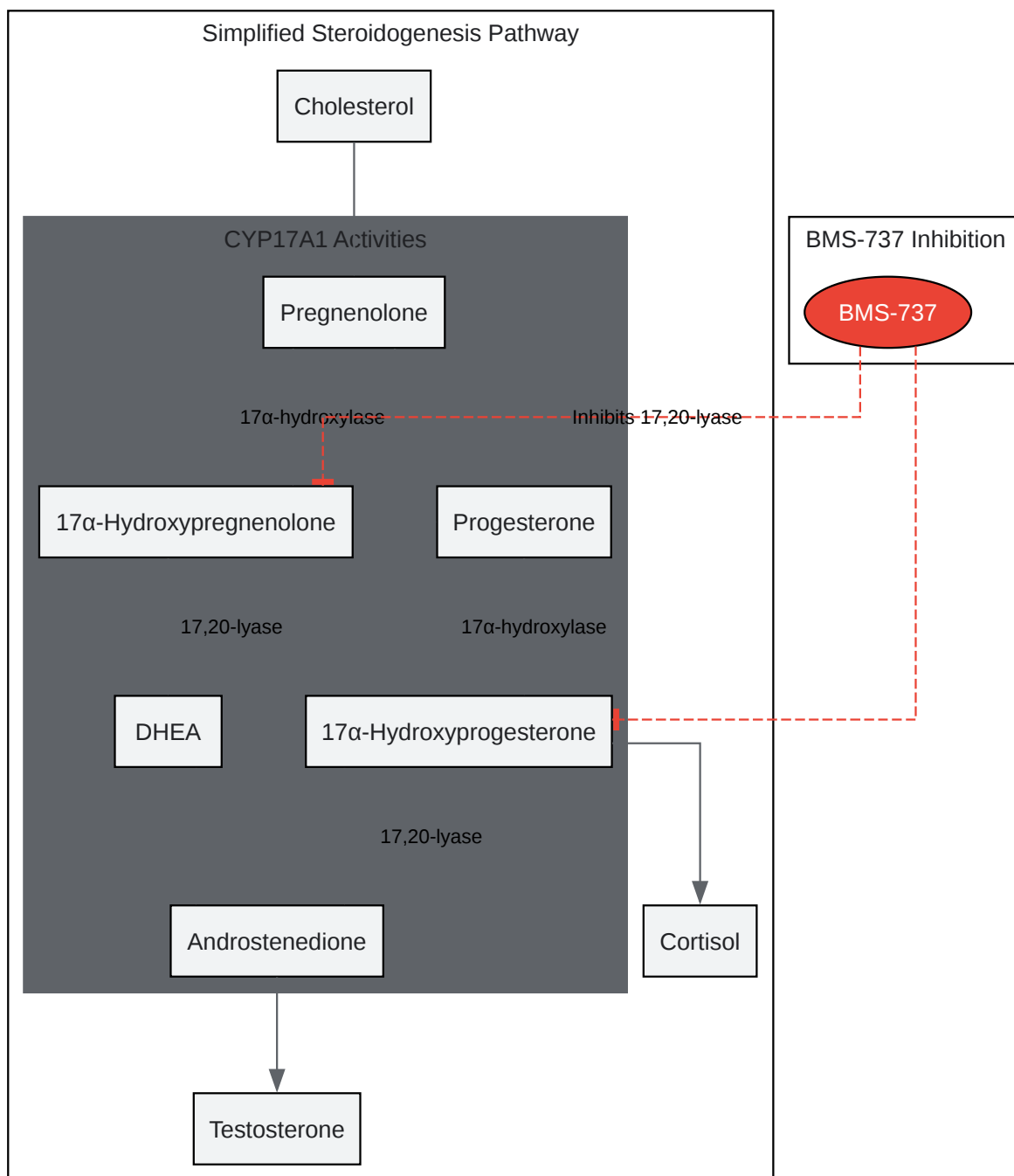
Parameter	Value/Result	Species/System	Reference
CYP17 Lyase vs. Hydroxylase Selectivity	11-fold greater inhibition of lyase activity	In vitro enzyme assays	[1] [2]
Testosterone Reduction (in vivo)	83% lowering of testosterone levels	Cynomolgus monkeys (1-day PK/PD study)	[1] [2]
Effect on Mineralocorticoids and Glucocorticoids	No significant perturbation	Cynomolgus monkeys (1-day PK/PD study)	[1] [2]

Mechanism of Action and Signaling Pathway

BMS-737 exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1. This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17 α -hydroxylation and the subsequent 17,20-lyase reaction which involves the cleavage of a carbon-carbon bond. While both activities are essential for the production of glucocorticoids and sex hormones, the 17,20-lyase step is pivotal for the synthesis of androgens.

By selectively targeting the 17,20-lyase function, **BMS-737** aims to halt the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. This targeted inhibition is designed to avoid the significant reduction in cortisol production that can result from blocking the 17 α -hydroxylase activity, thereby potentially mitigating the need for co-administration of corticosteroids.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by **BMS-737**.



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Caption: Simplified steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase step by **BMS-737**.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **BMS-737** are described in the primary literature by Darne et al. (2022). The following is a summary of the likely methodologies based on the available information. A comprehensive understanding requires access to the full-text publication.

In Vitro CYP17A1 Enzyme Assays (Lyase and Hydroxylase Activity)

- Objective: To determine the potency and selectivity of **BMS-737** against the 17,20-lyase and 17 α -hydroxylase activities of human CYP17A1.
- Methodology:
 - Recombinant human CYP17A1 enzyme is incubated with a suitable substrate. For the hydroxylase assay, pregnenolone or progesterone would be used. For the lyase assay, 17 α -hydroxypregnenolone would be the substrate.
 - The assays are conducted in the presence of varying concentrations of **BMS-737**.
 - The formation of the respective products (17 α -hydroxypregnenolone for hydroxylase activity, and DHEA for lyase activity) is measured, typically using liquid chromatography-mass spectrometry (LC-MS).
 - IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the concentration of **BMS-737**.

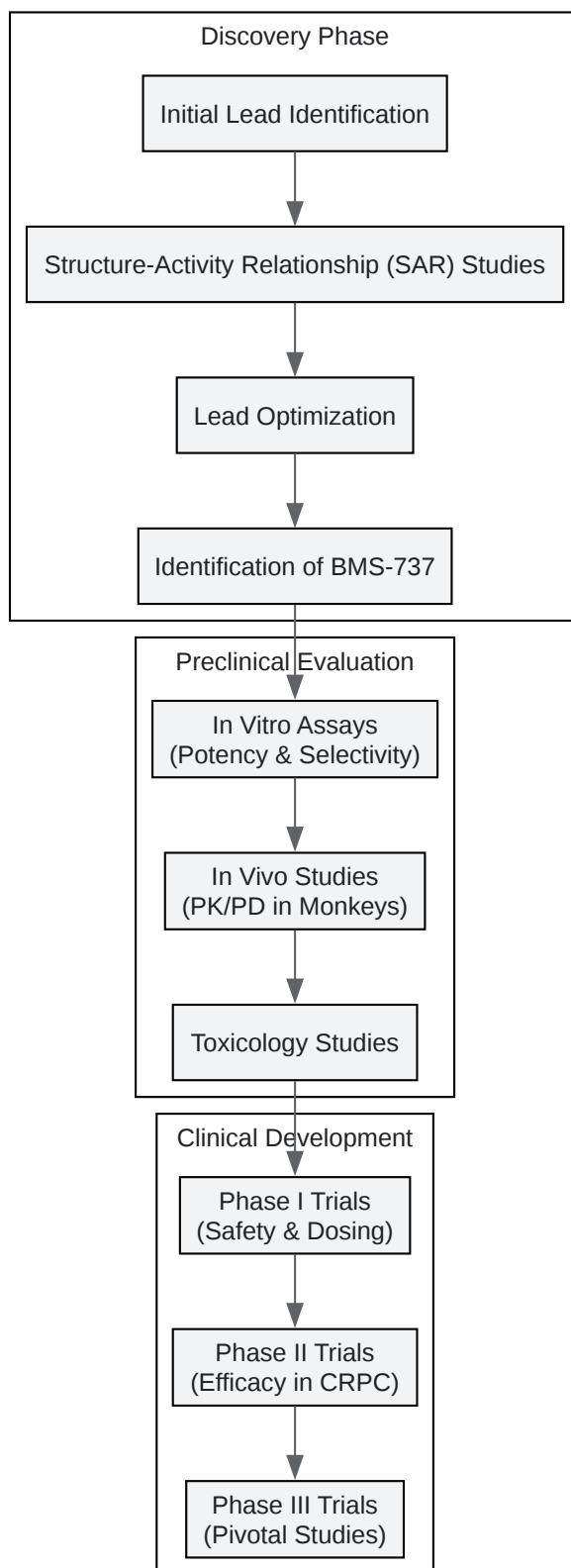
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys

- Objective: To evaluate the effect of **BMS-737** on testosterone levels and other steroid hormones in a non-human primate model.
- Methodology:
 - A cohort of male cynomolgus monkeys is administered **BMS-737**, likely via oral gavage.

- Blood samples are collected at various time points post-dosing.
- Plasma concentrations of **BMS-737** are measured to determine its pharmacokinetic profile.
- Plasma levels of testosterone, cortisol, and aldosterone are quantified using methods such as LC-MS to assess the pharmacodynamic effects of the compound.
- The percentage reduction in testosterone and any significant changes in cortisol and aldosterone levels are calculated relative to baseline measurements.

Logical Workflow for Drug Discovery and Evaluation

The discovery of **BMS-737** likely followed a structured drug discovery and development workflow.



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Caption: A generalized workflow for the discovery and development of a therapeutic agent like **BMS-737**.

Conclusion

BMS-737 is a promising, selective inhibitor of CYP17A1 lyase with potential for the treatment of castration-resistant prostate cancer. Its mechanism of action, which targets androgen synthesis while aiming to spare glucocorticoid and mineralocorticoid pathways, represents a refined approach in hormonal therapy for prostate cancer. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile.

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